molecular formula C9H6ClNO2S B1587697 Isoquinoline-5-sulfonyl Chloride CAS No. 84468-15-5

Isoquinoline-5-sulfonyl Chloride

Cat. No. B1587697
CAS RN: 84468-15-5
M. Wt: 227.67 g/mol
InChI Key: WHIDHHUCCTYJKA-UHFFFAOYSA-N
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Description

Isoquinoline-5-sulfonyl chloride (IQSC) is an important sulfur-containing heterocyclic compound that has been used in a wide range of applications, including medicinal chemistry, synthetic organic chemistry, and drug discovery. IQSC has a wide variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has been used in the synthesis of various drugs, such as antibiotics and anti-cancer agents. In addition, IQSC has been used in the development of new materials, such as polymers and nanomaterials.

Scientific Research Applications

Isoquinoline-5-sulfonyl Chloride is a chemical compound with the molecular formula C9 H6 Cl N O2 S . It’s often used as a reagent in various chemical reactions .

  • Protein Kinase Inhibitor Synthesis

    • Isoquinoline-5-sulfonyl Chloride is used in the synthesis of protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, it’s possible to regulate the activity of proteins and influence cellular processes such as cell division, metabolism, and death .
    • The specific method of application involves the competitive binding of Isoquinoline-5-sulfonyl Chloride to ATP, which is the molecule that protein kinases typically add to proteins .
    • The outcome of this application is the production of protein kinase inhibitors, which can be used in research and potentially in the treatment of diseases where protein kinase activity is dysregulated .
  • Fasudil Synthesis

    • Isoquinoline-5-sulfonyl Chloride is a key intermediate in the synthesis of a drug called Fasudil . Fasudil is a Rho kinase inhibitor that works by increasing the activity of myosin light chain phosphatase, leading to vasodilation and a reduction in endothelial cell tension .
    • This application involves chemical reactions that incorporate Isoquinoline-5-sulfonyl Chloride into the structure of Fasudil .
    • The result of this application is the production of Fasudil, which can improve microcirculation in brain tissue, counteract inflammatory factors, protect against neuronal apoptosis, and promote neuronal regeneration .
  • Protein Kinase Inhibitor Synthesis

    • Isoquinoline-5-sulfonyl Chloride is used in the synthesis of protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, it’s possible to regulate the activity of proteins and influence cellular processes such as cell division, metabolism, and death .
    • The specific method of application involves the competitive binding of Isoquinoline-5-sulfonyl Chloride to ATP, which is the molecule that protein kinases typically add to proteins .
    • The outcome of this application is the production of protein kinase inhibitors, which can be used in research and potentially in the treatment of diseases where protein kinase activity is dysregulated .
  • Fasudil Synthesis

    • Isoquinoline-5-sulfonyl Chloride is a key intermediate in the synthesis of a drug called Fasudil . Fasudil is a Rho kinase inhibitor that works by increasing the activity of myosin light chain phosphatase, leading to vasodilation and a reduction in endothelial cell tension .
    • This application involves chemical reactions that incorporate Isoquinoline-5-sulfonyl Chloride into the structure of Fasudil .
    • The result of this application is the production of Fasudil, which can improve microcirculation in brain tissue, counteract inflammatory factors, protect against neuronal apoptosis, and promote neuronal regeneration .

properties

IUPAC Name

isoquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIDHHUCCTYJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391888
Record name Isoquinoline-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-5-sulfonyl Chloride

CAS RN

84468-15-5
Record name 5-Isoquinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84468-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-isoquinolinesulfonic acid (4.18 g, 20 mmol), and phosphorus pentachloride (6.24 g, 30 mmol) in phosphorus oxychloride (20 mL) was heated at 120° C. for two days. The reaction mixture was cooled to ambient temperature and diluted with dry chloroform (60 mL). The white precipitate was collected, washed with dry chloroform and dried under high vacuum to give the title compound as a white solid (4.40 g, 83%) which was used for the next step without further purification. 1H-NMR (300 MHz, CDCl3) δ 9.95 (s, 1H), 9.16 (d, J=6.8 Hz, 1H), 8.74 (d, J=6.8 Hz, 1H), 8.52 (t, J=7.0 Hz, 2H), 7.99 (t, J=7.3 Hz, 1H).
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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